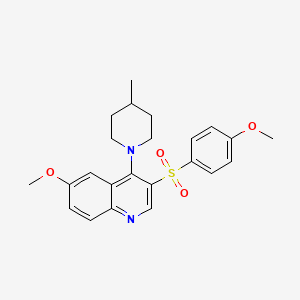

![molecular formula C19H21N3O2S B6503946 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1351631-77-0](/img/structure/B6503946.png)

2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide” is a compound that contains a benzothiazole scaffold . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis

The benzothiazole moiety is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Applications De Recherche Scientifique

Synthetic and Medicinal Chemistry

Benzothiazole, a core component of this compound, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

Anticonvulsant Activity

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides were designed, synthesized, and evaluated for anticonvulsant activity . The most active compound showed significant protection in mice .

Anti-bacterial Activity

Benzothiazole derivatives have shown potent anti-bacterial activity .

Anti-fungal Activity

These compounds have also demonstrated anti-fungal properties .

Anti-oxidant Activity

Benzothiazole derivatives have been found to possess anti-oxidant activity .

Anti-inflammatory Activity

Mécanisme D'action

While the specific mechanism of action for “2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide” is not mentioned in the resources, it’s worth noting that benzothiazole derivatives have shown a wide range of biological activities . For instance, a small molecule, AS601245 (1,3-benzothiazol-2-yl (2- { [2- (3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile), has been shown to inhibit the JNK signaling pathway, promoting cell survival after cerebral ischemia .

Orientations Futures

Benzothiazole and its derivatives have proven vital for the investigation of novel therapeutics due to their wide range of pharmacological properties and high degree of structural diversity . Therefore, the future directions in this field could involve the development of more potent biologically active benzothiazole-based drugs through different synthetic pathways .

Propriétés

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-22(19-21-15-8-4-6-10-17(15)25-19)13-18(23)20-12-11-14-7-3-5-9-16(14)24-2/h3-10H,11-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWAWTXPENKFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCC1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-methoxyphenethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B6503870.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6503885.png)

![2-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503892.png)

![3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide](/img/structure/B6503897.png)

![4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6503904.png)

![1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503927.png)

![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6503930.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6503938.png)

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6503954.png)

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B6503961.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B6503962.png)

![2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6503967.png)

![N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6503970.png)